Physicochemical Differentiation: Impact of 2-Nitro vs. Unsubstituted Analog on Lipophilicity and Polar Surface Area
The 2-nitro group present in the target compound (CAS 898422-01-0) confers a distinct physicochemical profile compared to its direct unsubstituted analog N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS 904825-07-6). Computed properties from PubChem reveal that the target compound exhibits a higher molecular weight (425.5 vs 380.5 g/mol), a reduced XLogP3-AA lipophilicity (2.8 vs 3.0), and an increased topological polar surface area (TPSA) (116 Ų vs 96.3 Ų) [1][2]. The lower logP and higher TPSA suggest potentially better aqueous solubility and altered membrane permeability, which are critical differentiators for in vitro assay performance and downstream formulation.
| Evidence Dimension | Computed physicochemical properties (MW, logP, TPSA) |
|---|---|
| Target Compound Data | MW 425.5 g/mol, XLogP3-AA 2.8, TPSA 116 Ų |
| Comparator Or Baseline | CAS 904825-07-6: MW 380.5 g/mol, XLogP3-AA 3.0, TPSA 96.3 Ų |
| Quantified Difference | MW +45 g/mol; logP -0.2; TPSA +19.7 Ų |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) from standardized SMILES; in silico prediction |
Why This Matters
These differences directly impact solubility, permeability, and non-specific binding profiles, making the 2-nitro analog potentially more suitable for assays where lower lipophilicity and higher polarity are required to avoid aggregation or promiscuous binding.
- [1] PubChem. (2025). Compound Summary for CID 18575099: 2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 7520757: N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. View Source
